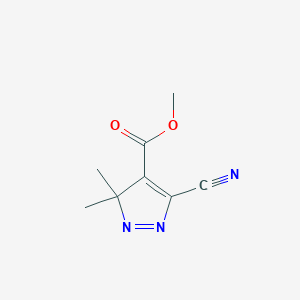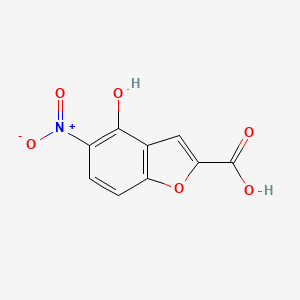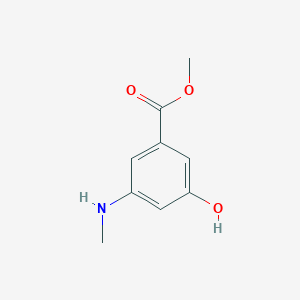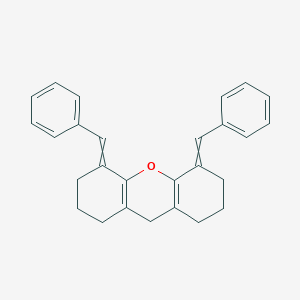
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is an organic compound characterized by its unique structure, which includes multiple aromatic rings and a xanthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the condensation of benzaldehyde with cyclohexanone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, which is a well-known method for forming carbon-carbon bonds between aromatic aldehydes and ketones. The reaction is usually carried out in an ethanol-water mixture with sodium hydroxide as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
化学反応の分析
Types of Reactions
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to more saturated derivatives.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene exerts its effects is primarily through its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in organometallic complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations .
類似化合物との比較
Similar Compounds
Dibenzylideneacetone: Similar in structure but lacks the xanthene core.
Tetramethyl acetyloctahydronaphthalenes: Shares some structural features but differs in functional groups and applications.
Pyrimido[1,2-a]azepine: Another structurally related compound with different chemical properties and uses.
Uniqueness
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is unique due to its combination of aromatic rings and a xanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
89866-69-3 |
|---|---|
分子式 |
C27H26O |
分子量 |
366.5 g/mol |
IUPAC名 |
4,5-dibenzylidene-2,3,6,7,8,9-hexahydro-1H-xanthene |
InChI |
InChI=1S/C27H26O/c1-3-9-20(10-4-1)17-22-13-7-15-24-19-25-16-8-14-23(27(25)28-26(22)24)18-21-11-5-2-6-12-21/h1-6,9-12,17-18H,7-8,13-16,19H2 |
InChIキー |
BLFNLJBXSFTHJW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC3=CC=CC=C3)C1)OC4=C(C2)CCCC4=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)
![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)
![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)
![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)
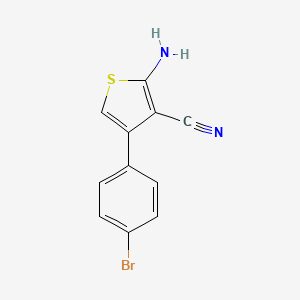
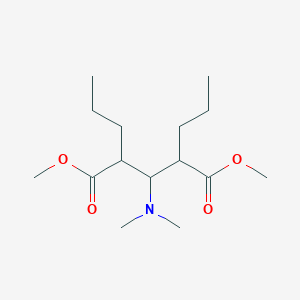

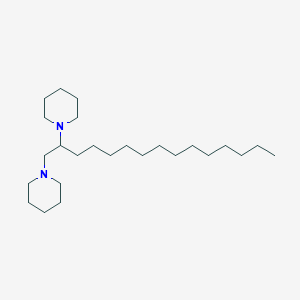

acetic acid](/img/structure/B14400810.png)
![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)
